molecular formula C20H26O5 B1255208 (1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

Cat. No. B1255208
M. Wt: 346.4 g/mol
InChI Key: KZQAIGOHYNNLKU-FGFKHYBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1alpha-methyl-gibberellin A4 is an alkyl-gibberellin that is gibberellin A4 carrying an extra methyl substituent at position 1alpha (4alpha using gibbane skeletal numbering).

Scientific Research Applications

Benzazepine Derivatives in Chemical Reactions

Research has explored benzazepine derivatives, closely related to the compound , in chemical reactions leading to benzazepine carboxylic acid. These derivatives demonstrate varied crystallization and hydrogen-bonded assembly, highlighting their potential in complex molecular formations and interactions (Guerrero et al., 2014).

Role in Organic Chemistry Reactions

Studies on ortho substituents' effects in organic chemistry have included complex compounds similar to the one specified. These studies provide insights into how different substituents can influence the pathways and outcomes of organic reactions, offering valuable knowledge for synthetic chemistry applications (Starling et al., 1998).

Synthesis of Complicated Bicyclic and Tricyclic Structures

Research into the asymmetric synthesis of bicyclic and tricyclic polypropanoates involves complex organic structures closely related to the compound . This highlights the compound's relevance in the synthesis of intricate molecular architectures, which can be significant in pharmaceutical and material science (Marchionni & Vogel, 2001).

Novel Diterpene with Unique Structure

A study on Isodon amethystoides yielded a novel diterpene with a structure akin to the compound . This demonstrates the compound's relevance in natural product chemistry and potential biological applications, such as in therapeutic areas (Zhao et al., 2018).

properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(1R,2R,5R,8R,9S,10R,11S,12S,14S)-12-hydroxy-11,14-dimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

InChI

InChI=1S/C20H26O5/c1-9-7-19-8-11(9)4-5-12(19)20-10(2)6-13(21)18(3,17(24)25-20)15(20)14(19)16(22)23/h10-15,21H,1,4-8H2,2-3H3,(H,22,23)/t10-,11+,12+,13-,14+,15+,18+,19-,20+/m0/s1

InChI Key

KZQAIGOHYNNLKU-FGFKHYBLSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@]2([C@@H]3[C@@]1([C@@H]4CC[C@@H]5C[C@@]4([C@H]3C(=O)O)CC5=C)OC2=O)C)O

Canonical SMILES

CC1CC(C2(C3C1(C4CCC5CC4(C3C(=O)O)CC5=C)OC2=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 2
(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 3
(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 4
(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Reactant of Route 6
(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid

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